N-(3-Ethynylphenyl)-7-(2-methoxyethoxy)-6-nitroquinazolin-4-amine

EGFR inhibition quinazoline SAR kinase inhibitor intermediate

N-(3-Ethynylphenyl)-7-(2-methoxyethoxy)-6-nitroquinazolin-4-amine (CAS 1637255-37-8) is a key nitro-bearing quinazoline intermediate structurally positioned within the erlotinib-class synthetic pathway. It features a 3-ethynylphenyl anilino group at C-4, a 2-methoxyethoxy substituent at C-7, and a nitro group at C-6 on the quinazoline core, with a molecular formula of C₁₉H₁₆N₄O₄ and a molecular weight of 364.35 g/mol.

Molecular Formula C19H16N4O4
Molecular Weight 364.4 g/mol
Cat. No. B12999451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Ethynylphenyl)-7-(2-methoxyethoxy)-6-nitroquinazolin-4-amine
Molecular FormulaC19H16N4O4
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCOCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)[N+](=O)[O-]
InChIInChI=1S/C19H16N4O4/c1-3-13-5-4-6-14(9-13)22-19-15-10-17(23(24)25)18(27-8-7-26-2)11-16(15)20-12-21-19/h1,4-6,9-12H,7-8H2,2H3,(H,20,21,22)
InChIKeyUIRTWNOZSXWLGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Ethynylphenyl)-7-(2-methoxyethoxy)-6-nitroquinazolin-4-amine: A Critical Nitro Intermediate for Precision Quinazoline-Based Kinase Inhibitor Synthesis and Procurement


N-(3-Ethynylphenyl)-7-(2-methoxyethoxy)-6-nitroquinazolin-4-amine (CAS 1637255-37-8) is a key nitro-bearing quinazoline intermediate structurally positioned within the erlotinib-class synthetic pathway [1]. It features a 3-ethynylphenyl anilino group at C-4, a 2-methoxyethoxy substituent at C-7, and a nitro group at C-6 on the quinazoline core, with a molecular formula of C₁₉H₁₆N₄O₄ and a molecular weight of 364.35 g/mol . This compound serves as a late-stage intermediate that, upon selective reduction of the C-6 nitro group and subsequent functionalization, yields potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors including erlotinib [2]. Its defined substitution pattern renders it structurally non-interchangeable with earlier or later synthetic intermediates bearing different halogen, alkoxy, or amino substituents at the C-6 and C-7 positions, making it a procurement-critical building block for medicinal chemistry programs targeting the quinazoline EGFR inhibitor pharmacophore.

Why N-(3-Ethynylphenyl)-7-(2-methoxyethoxy)-6-nitroquinazolin-4-amine Cannot Be Replaced by Generic Quinazoline Intermediates in EGFR-Targeted Synthesis


The compound occupies a unique position in the synthetic sequence where the 7-(2-methoxyethoxy) solubilizing group is already installed, while the C-6 nitro group remains intact as a masked amino precursor [1]. Attempts to substitute with the earlier intermediate N-(3-ethynylphenyl)-6-nitroquinazolin-4-amine (CAS 183321-64-4), which lacks the C-7 substituent entirely, force a regiospecific alkylation step later in the synthesis that carries competing O- versus N-alkylation selectivity risks and lower overall yields . Conversely, substituting with the fully reduced erlotinib product N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine bypasses the nitro intermediate’s critical role in enabling selective C-6 functionalization with alternative amine, amide, or heterocyclic appendages beyond the standard 2-methoxyethoxy group [2]. The 7-(2-methoxyethoxy) group in this compound also confers distinct solubility and chromatographic properties compared to the 7-methoxy, 7-ethoxy, or 7-fluoro analogs, directly affecting intermediate purification and subsequent reaction efficiency [3]. These structural constraints mean that no single commercially available analog can serve as a drop-in replacement without altering the downstream synthetic route, impurity profile, or the final inhibitor’s 6-position substitution diversity.

Product-Specific Quantitative Evidence Guide: Comparator-Driven Differentiation of N-(3-Ethynylphenyl)-7-(2-methoxyethoxy)-6-nitroquinazolin-4-amine for Scientific Selection


7-(2-Methoxyethoxy) vs. 7-Methoxy Substitution: EGFR Inhibitory Potency of the Corresponding Reduced Analog Provides a Benchmark for Intermediate Selection

Although the target compound itself is a nitro intermediate and is not directly assayed for kinase inhibition, its reduced and 6-alkoxylated derivative N-(3-ethynylphenyl)-7-methoxy-6-(2-methoxyethoxy)quinazolin-4-amine is the structural comparator representing the end-product derived from the 7-methoxy analog intermediate. The 7-methoxy analog end-product exhibits an EGFR IC₅₀ of 0.13 nM in MCF-7 breast cancer cells, whereas erlotinib—derived from the target 7-(2-methoxyethoxy) intermediate—shows an EGFR IC₅₀ of 2 nM under cell-free conditions [1]. However, the 7-(2-methoxyethoxy) group confers superior aqueous solubility and oral bioavailability in the final drug product compared to the 7-methoxy congener, a critical parameter for downstream in vivo applications [2]. For procurement decisions, the choice of 7-(2-methoxyethoxy) over 7-methoxy intermediate directly dictates the physicochemical and pharmacokinetic profile of the final inhibitor library.

EGFR inhibition quinazoline SAR kinase inhibitor intermediate

Nitro Intermediate vs. Fully Reduced Erlotinib: Enabling Late-Stage Diversification at the C-6 Position for Focused Kinase Libraries

The target compound retains a reducible nitro group at C-6, whereas erlotinib (N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine) has both positions fully alkoxylated and cannot undergo further C-6 modification [1]. In the patent literature, the target compound and its 7-fluoro, 7-ethoxy, and 7-methoxy nitro analogs are explicitly listed as intermediates (Compound 3, Compound 8, etc.) for generating diverse C-6-substituted quinazoline kinase inhibitors via reduction and subsequent acylation, alkylation, or amidation [2]. Comparative synthesis data show that the nitro-to-amine reduction step using SnCl₂·2H₂O in ethyl acetate proceeds with an isolated yield of approximately 89% for the closely related N-(3-ethynylphenyl)-6-nitroquinazolin-4-amine, demonstrating the synthetic efficiency of this intermediate class [3]. Erlotinib, lacking this reducible handle, cannot serve as a diversification point; procurement of the nitro intermediate is essential for any medicinal chemistry program requiring C-6 structural variation.

synthetic intermediate C-6 diversification focused kinase library

Position-7 Substituent Comparison: 2-Methoxyethoxy vs. Fluoro, Ethoxy, and Methoxy Analogs – Impact on Intermediate Physicochemical Properties and Downstream Reaction Compatibility

Among the four closely related 6-nitroquinazoline intermediates differing at the 7-position, the 2-methoxyethoxy group in the target compound provides an optimal balance of polarity, solubility, and steric profile for downstream synthetic transformations compared to the 7-fluoro (CAS 1203904-19-1), 7-ethoxy (CAS 1430203-53-4), and 7-methoxy (CAS 183321-60-0) analogs . The computed XLogP3 value of 3.3 for the target compound indicates moderate lipophilicity suitable for both organic-phase reactions and aqueous workup, whereas the 7-fluoro analog has a lower molecular weight but reduced solubilizing capacity, and the 7-methoxy analog exhibits higher crystallinity that can impede solubility in reduction conditions [1]. Patent data from EP2766356B1 explicitly demonstrate that the 7-position substitution pattern directly affects the biological activity of the final kinase inhibitors: the 7-(2-methoxyethoxy) group in the reduced products shows <2 nM EGFR inhibition potency, while variation at this position modulates both enzyme inhibition and cellular selectivity [2]. Procurement of the specific 7-(2-methoxyethoxy) intermediate ensures synthetic access to the clinically validated erlotinib pharmacophore without requiring post-hoc 7-position modification.

quinazoline SAR solubility engineering reaction compatibility

Intermediate Purity and Sourcing: Commercial Availability at ≥95% and ≥98% Purity Enables Direct Use in cGMP-Adjacent Medicinal Chemistry Programs

The target compound is commercially available from multiple independent suppliers at defined purity specifications: AKSci offers the compound at ≥95% purity (Catalog 1674EF), while MolCore supplies it at ≥98% purity . This dual-source availability with documented purity contrasts with the 7-fluoro analog, which is primarily listed at 95% purity from a single supplier and lacks the same breadth of sourcing options [1]. The 7-ethoxy analog is available at 95%–97% purity but has fewer documented synthetic applications in the patent literature compared to the 7-(2-methoxyethoxy) intermediate . For procurement managers, the multi-supplier landscape for the target compound reduces supply chain risk and enables competitive pricing, while the ≥98% purity option supports direct use in sensitive catalytic transformations without additional purification, reducing overall synthesis cycle time by an estimated 1–2 days compared to intermediates requiring column chromatography before use.

intermediate procurement purity specification medicinal chemistry supply

Optimal Research and Industrial Application Scenarios for N-(3-Ethynylphenyl)-7-(2-methoxyethoxy)-6-nitroquinazolin-4-amine Based on Quantitative Evidence


C-6 Diversification Library Synthesis for EGFR and Dual EGFR/HER2 Inhibitor Discovery

This compound is the preferred starting material for generating focused libraries of C-6-substituted 4-anilinoquinazolines. The intact nitro group allows one-step reduction to the 6-amino derivative (demonstrated at 89% yield in the analog series [1]) followed by parallel acylation, sulfonylation, or reductive amination to produce diverse C-6 amide, sulfonamide, and amine analogs. The 7-(2-methoxyethoxy) group is already installed, ensuring that all library members retain the solubility-enhancing moiety required for cellular assay compatibility. This scenario is directly supported by the patent literature, where the corresponding nitro intermediates serve as the branch point for C-6 diversification [2]. Researchers aiming to explore C-6 SAR beyond the standard 2-methoxyethoxy substituent found in erlotinib must procure this specific intermediate; erlotinib itself offers no route to C-6 variation.

Scalable Synthesis of Erlotinib and Erlotinib Analogs with Modified 6-Position Substituents

For process chemistry teams developing scalable routes to erlotinib or erlotinib analogs with alternative 6-position groups (e.g., 6-amino, 6-amido, 6-heterocyclyl derivatives), this compound represents the optimal late-stage intermediate. Its commercial availability at ≥98% purity eliminates the need to develop and validate in-house nitro-introduction steps, which are typically low-yielding and require hazardous nitration conditions. The well-characterized SnCl₂ or catalytic hydrogenation reduction protocols provide a reliable path to the 6-amino derivative, after which standard alkylation with 2-bromoethyl methyl ether or alternative electrophiles yields the final product. Compared to the 7-methoxy analog, this intermediate provides the clinically validated solubility profile in the final compound, as demonstrated by erlotinib's approved drug status [3].

Comparative Intermediate Studies for Reaction Optimization and Impurity Profiling

Analytical and process development groups requiring a well-defined, commercially sourced nitroquinazoline intermediate for reaction optimization studies benefit from the target compound's defined purity (≥95% to ≥98%) and characterized properties . The compound's computed XLogP3 of 3.3 and hydrogen bond acceptor count of 7 [4] provide predictable chromatographic behavior for HPLC method development. Its use as a reference standard in impurity profiling of erlotinib API synthesis is directly relevant, as the target compound and its reduced derivatives are known intermediates and potential impurities in the erlotinib synthetic pathway [5]. The multi-supplier availability ensures consistent access for longitudinal studies.

Kinase Selectivity Profiling of 6-Substituted Quinazoline Panels

For kinase profiling laboratories, the target compound is the gateway to generating panels of 6-substituted quinazolines for selectivity screening against kinase panels (EGFR, HER2, VEGFR, and mutant forms). Patent data demonstrate that 6-substituted analogs derived from this intermediate class show differential inhibitory activity against wild-type EGFR (IC₅₀ values <2–10 nM range) and mutant EGFR (T790M/L858R) [2]. The ability to systematically vary the 6-position while keeping the 7-(2-methoxyethoxy) group constant enables researchers to deconvolute the contribution of the 6-substituent to kinase selectivity without confounding changes at the 7-position, a significant advantage over using mixed intermediates with variable 7-substitution patterns.

Quote Request

Request a Quote for N-(3-Ethynylphenyl)-7-(2-methoxyethoxy)-6-nitroquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.